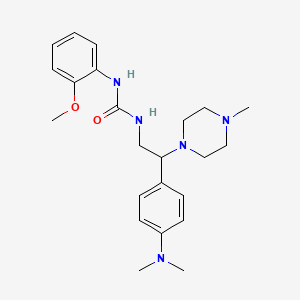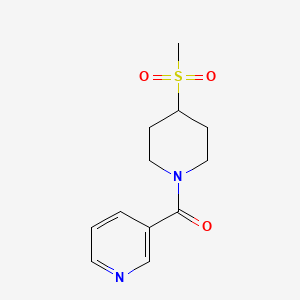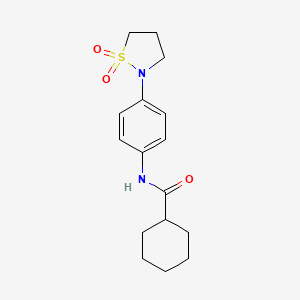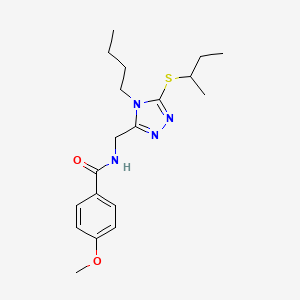![molecular formula C25H23N5O5 B2727403 8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886901-58-2](/img/no-structure.png)
8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H23N5O5 and its molecular weight is 473.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
Research has focused on the synthesis and evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, exploring their structural properties and potential as ligands for various receptors. For example, Zagórska et al. (2009) synthesized a series of derivatives evaluating their potency as 5-HT(1A) receptor ligands, highlighting their potential anxiolytic-like and antidepressant-like activities in preclinical studies (Zagórska et al., 2009). This research demonstrates the compound's relevance in the design of new molecules with potential therapeutic applications.
Receptor Affinity and Pharmacological Evaluation
Further studies have expanded on the receptor affinity and pharmacological potential of these derivatives. For instance, Zagórska et al. (2015) investigated novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, evaluating their affinity for serotoninergic and dopaminergic receptors, which suggested potential applications as antidepressants and anxiolytics (Zagórska et al., 2015).
Potential Antidepressant Agents
Another aspect of research has been the development of derivatives as potential antidepressant agents. Zagórska et al. (2016) synthesized and evaluated 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives, identifying compounds that exhibited potential antidepressant and anxiolytic effects in preliminary pharmacological studies (Zagórska et al., 2016).
Spectral and Photophysical Properties
Research into the spectral and photophysical properties of imidazo[1,2-a]purine derivatives has also been conducted. For example, Wenska et al. (2004) studied the spectral and photophysical properties of derivatives related to acyclovir, providing insights into their behavior in various solvents and under different pH conditions, which could inform their use in medicinal chemistry (Wenska et al., 2004).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2,5-dimethoxybenzaldehyde with methyl isocyanide to form the corresponding imine, which is then reacted with 2-oxopropylamine to form the imidazopyridine intermediate. This intermediate is then cyclized with phenyl isocyanate to form the final product.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "methyl isocyanide", "2-oxopropylamine", "phenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde with methyl isocyanide in the presence of a Lewis acid catalyst to form the corresponding imine intermediate.", "Step 2: Reaction of the imine intermediate with 2-oxopropylamine in the presence of a base to form the imidazopyridine intermediate.", "Step 3: Cyclization of the imidazopyridine intermediate with phenyl isocyanate in the presence of a base to form the final product." ] } | |
Numéro CAS |
886901-58-2 |
Formule moléculaire |
C25H23N5O5 |
Poids moléculaire |
473.489 |
Nom IUPAC |
6-(2,5-dimethoxyphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O5/c1-15(31)13-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-8-6-5-7-9-16)30(24)18-12-17(34-3)10-11-20(18)35-4/h5-12,14H,13H2,1-4H3 |
Clé InChI |
PRZPJLXTCSJURU-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2727320.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2727321.png)



![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2727328.png)
![N-(5-chloro-2-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727332.png)






![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2727343.png)